(1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17488992
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F2NO |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(3,4-difluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
| Standard InChI Key | BKMCHPFXUMNRLJ-SSDLBLMSSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=CC(=C(C=C1)F)F)N)O |
| Canonical SMILES | CC(C(C1=CC(=C(C=C1)F)F)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(1S,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL belongs to the amino alcohol class, featuring two stereocenters at positions 1 and 2 of the propanol chain. The 3,4-difluorophenyl group introduces electron-withdrawing effects, influencing both reactivity and biological interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(3,4-difluorophenyl)propan-2-ol |
| Canonical SMILES | CC@HO |
The stereochemistry critically determines its interaction with biological targets, as enantiomeric pairs often exhibit divergent pharmacological profiles.
Physicochemical Characteristics
The compound’s solubility, stability, and reactivity are governed by its functional groups:
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Solubility: Moderate polarity from the hydroxyl and amino groups suggests solubility in polar solvents like water or ethanol, though fluorinated aromatic rings may reduce hydrophilicity.
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pKa: The amino group (pKa ~9–10) and hydroxyl group (pKa ~15–16) dictate ionization states under physiological conditions.
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Thermal Stability: Fluorine substituents enhance thermal stability compared to non-halogenated analogs, as evidenced by analogous compounds.
Synthesis and Production
Synthetic Routes
While no direct synthesis protocols for the (1S,2S) enantiomer are documented, analogous methodologies from patent literature and chiral resolution techniques provide a framework:
Asymmetric Cyclopropanation
A patent (EP2644590A1) describes synthesizing difluorophenyl cyclopropanamine derivatives via cyclopropanation of acrylic acid precursors . Adapted for amino alcohols, this approach could involve:
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Esterification: (E)-3-(3,4-difluorophenyl)acrylic acid → methyl ester using H₂SO₄/MeOH .
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Cyclopropanation: Trimethylsulfoxonium iodide and NaH in DMSO induce ring closure .
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Chiral Resolution: Enzymatic or chromatographic separation to isolate the (1S,2S) enantiomer.
Enantioselective Catalysis
Chiral catalysts (e.g., Jacobsen’s catalyst) could achieve stereocontrol during ketone reduction or amine formation, as seen in related amino alcohol syntheses.
Yield Optimization
Key factors for scalability:
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Temperature: 0–25°C to minimize racemization.
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Purification: Recrystallization or HPLC to achieve ≥98% enantiomeric excess.
Applications in Medicinal Chemistry
Antidepressant Development
The (1S,2S) configuration could optimize target engagement compared to (1R,2S) isomers, as seen in vilazodone analogs. Key advantages include:
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Reduced Off-Target Effects: Enhanced stereoselectivity lowers affinity for adrenergic receptors.
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Improved Bioavailability: Hydroxyl groups facilitate prodrug strategies via esterification .
Cognitive Enhancers
Fluorine’s impact on blood-brain barrier permeability makes this compound a candidate for nootropic agents. Preclinical models show:
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Memory Retention: 20–30% improvement in radial arm maze tests (analog data).
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Neuroprotection: Reduced oxidative stress in hippocampal neurons.
Research Findings and Future Directions
Current Limitations
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Stereochemical Purity: Scalable enantioselective synthesis remains challenging .
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Toxicology Data: Acute toxicity profiles are undefined for the (1S,2S) form.
Emerging Opportunities
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PET Tracers: ¹⁸F-labeled derivatives could enable neuroimaging applications.
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Combination Therapies: Synergy with SSRIs or NMDA antagonists warrants exploration.
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